molecular formula C12H14O5 B1323764 Ethyl 3,5-dimethoxybenzoylformate CAS No. 330551-16-1

Ethyl 3,5-dimethoxybenzoylformate

Cat. No. B1323764
M. Wt: 238.24 g/mol
InChI Key: ZNRUMEIEXZJLTP-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethoxybenzoylformate is an organic compound that belongs to the class of aromatic esters. It has a CAS Number of 330551-16-1 and a linear formula of C12H14O5 . The compound has a molecular weight of 238.24 .


Molecular Structure Analysis

The InChI code of Ethyl 3,5-dimethoxybenzoylformate is 1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl 3,5-dimethoxybenzoylformate has a molecular weight of 238.24 . Other physical and chemical properties such as boiling point, solubility, and lipophilicity are not provided in the search results.

Scientific Research Applications

Antibacterial Properties

  • Ethyl 3,5-dimethoxybenzoylformate, found in new benzoate derivatives isolated from the marine-derived fungus Engyodontium album, has shown inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, indicating potential antibacterial applications (Wang et al., 2017).

Pharmaceutical Synthesis

  • This compound is involved in the synthesis of various pharmaceuticals. For instance, it's a starting material in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

Molecular Drug Dosing Devices

  • It also finds use in the development of light-triggered molecule-scale drug dosing devices. Photolabile conjugates of 3,5-dimethoxybenzoin with various drugs demonstrate controlled, light-triggered release of medication from polymeric scaffolds (McCoy et al., 2007).

Hydrogen Bonding Research

  • The compound plays a role in studying hydrogen bonding in benzoxazine dimers, relevant for understanding the properties of polybenzoxazines, a class of polymers with unique properties such as near-zero shrinkage upon curing (Schnell et al., 1998).

Fine Particle Preparation

  • In pharmaceuticals, controlled precipitation of derivatives like ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a diagnostic imaging agent, has been used to produce fine particles with various sizes and crystallinity, indicating a role in drug formulation and delivery (Bosch et al., 2004).

Polymer Chemistry

  • This compound is crucial in synthesizing homopolymers used in studying the effects of substituents on the solvolysisrates of certain silylated substrates. Such research has implications in the field of polymer chemistry and the understanding of molecular interactions (Fujio et al., 2006).

Neuroleptic Agents

  • Ethyl 3,5-dimethoxybenzoylformate derivatives have been synthesized and tested as potential neuroleptic agents. Studies on these compounds, specifically their ability to inhibit dopamine activity, are significant in developing treatments for schizophrenia and related disorders (de Paulis et al., 1986).

Safety And Hazards

The safety data sheet for Ethyl 3,5-dimethoxybenzoylformate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUMEIEXZJLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641289
Record name Ethyl (3,5-dimethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethoxybenzoylformate

CAS RN

330551-16-1
Record name Ethyl (3,5-dimethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3,5-dimethoxybenzene (2.17 g, 10 mmol) in THF (15 mL) was dropwise added n-butyl lithium (8 mL, 2.5 mol/L in hexane, 20 mmol) at −78° C. After stirring for 50 mins at −78° C. a solution of diethyl oxalate (4 g, 27 mmol) in THE (10 mL) was added. The mixture was stirred at −78° C. for another 4 h, then quenched with saturated ammonium chloride and extracted with ethyl acetate (50 mL*3). The organic layers were combined, washed by brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography on silica gel to give the title compound (1.7 g, 71%). MS (ES+) C12H14O5 requires: 238. found: 239 [M+H]+.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

To a solution of 5.28 g (20 mmol) of 1-iodo-3,5-dimethoxybenzene (W. Riedhl, F. Imhof, Justus Liebigs Ann. Chem., 1955;597:153–157) in 100 mL of THF at −78° C. is added 12.3 mL (21 mmol) of 1.7 M tert-BuLi in pentane, and after a further 5 minutes 4.4 g (30 mmol) of diethyl oxalate is added. After being allowed to warm to −20° C., the mixture is quenched with aqueous NH4Cl, and the THF is removed under vacuum. Work-up in EtOAc, followed by chromatography on silica, eluting with hexane/EtOAc (9:1) gives 3.38 g (71%) of the title compound as an oil.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Diezi, S Reimann, N Bonalumi, T Mallat, A Baiker - Journal of Catalysis, 2006 - Elsevier
Steric effects in the Pt-catalyzed asymmetric hydrogenation of nine different α-ketoesters were studied by variation of the bulkiness at the keto and ester side of the substrates, and by …
Number of citations: 52 www.sciencedirect.com

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